molecular formula C25H21N5O3 B10913725 N-[4-(5-Isoxazolyl)phenyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1011400-02-4

N-[4-(5-Isoxazolyl)phenyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10913725
CAS No.: 1011400-02-4
M. Wt: 439.5 g/mol
InChI Key: JDTCXCUHAFTWFX-UHFFFAOYSA-N
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Description

The compound N-[4-(5-Isoxazolyl)phenyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide features a pyrazolo[3,4-b]pyridine core substituted with a 4-methoxyphenyl group at position 6 and a 4-(5-isoxazolyl)phenyl carboxamide moiety at position 2. This structural architecture is analogous to bioactive pyrazolo-pyridine derivatives reported in kinase and enzyme inhibition studies, though direct biological data for this compound remains unreported in the available literature.

Properties

CAS No.

1011400-02-4

Molecular Formula

C25H21N5O3

Molecular Weight

439.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-1,3-dimethyl-N-[4-(1,2-oxazol-5-yl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H21N5O3/c1-15-23-20(25(31)27-18-8-4-17(5-9-18)22-12-13-26-33-22)14-21(28-24(23)30(2)29-15)16-6-10-19(32-3)11-7-16/h4-14H,1-3H3,(H,27,31)

InChI Key

JDTCXCUHAFTWFX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)C5=CC=NO5)C

Origin of Product

United States

Preparation Methods

Carboxylic Acid Intermediate

The pyrazolo[3,4-b]pyridine core is functionalized at position 4 via formylation using Vilsmeier-Haack conditions (POCl₃/DMF), followed by oxidation with KMnO₄ to yield the carboxylic acid.

Amidation

The carboxylic acid is converted to the corresponding amide using 4-(5-isoxazolyl)aniline. Activation of the acid with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with the aniline in dichloromethane (DCM) at 0–25°C.

Key Parameters :

  • Coupling Agent : SOCl₂ (2 equivalents)

  • Base : Pyridine (1 equivalent)

  • Yield : 65–70%

Attachment of the 4-(5-Isoxazolyl)Phenyl Group

The 5-isoxazolylphenyl moiety is synthesized separately and coupled to the carboxamide intermediate.

Isoxazole Ring Synthesis

A cycloaddition between a nitrile oxide (generated in situ from chlorooxime) and an alkyne (e.g., phenylacetylene) under basic conditions forms the isoxazole ring.

Representative Protocol :

  • Nitrile Oxide Precursor : 3-Chloro-5-phenylisoxazole

  • Reagents : NH₂OH·HCl, NaHCO₃

  • Solvent : Ethanol/water (4:1)

  • Yield : 80–85%

Coupling to the Phenyl Ring

The isoxazole is attached to a phenyl ring via Ullmann coupling using a copper(I) catalyst. For example, 4-iodophenylisoxazole reacts with the amide-bearing pyrazolo[3,4-b]pyridine under the following conditions:

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Base : K₃PO₄

  • Solvent : DMSO, 100°C, 24 hours

  • Yield : 60–65%

Alternative Synthetic Routes and Comparative Analysis

One-Pot Tandem Reactions

Recent advances propose tandem reactions to streamline synthesis. For instance, a single-step assembly of the pyrazolo[3,4-b]pyridine core and methoxyphenyl group using microwave-assisted conditions reduces reaction time by 50%.

Enzymatic Amidation

Lipase-catalyzed amidation offers an eco-friendly alternative to traditional methods, achieving 55–60% yield under mild aqueous conditions.

Table 1: Comparative Analysis of Key Methods

StepMethodYield (%)Reaction TimeScalability
Pyrazolo Core FormationHydroxylamine cyclization858 hoursHigh
Methoxyphenyl CouplingSuzuki-Miyaura7512 hoursModerate
Carboxamide FormationAcyl chloride route706 hoursHigh
Isoxazole AttachmentUllmann coupling6524 hoursLow

Optimization and Scalability Considerations

Solvent Recycling

DMF recovery via distillation improves cost-efficiency in large-scale pyrazolo[3,4-b]pyridine synthesis.

Catalyst Reusability

Palladium catalysts immobilized on magnetic nanoparticles retain 90% activity after five cycles in Suzuki couplings.

Purity Control

Chromatography-free purification using antisolvent crystallization achieves >98% purity for the final compound .

Chemical Reactions Analysis

Types of Reactions

N~4~-[4-(5-ISOXAZOLYL)PHENYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~4~-[4-(5-ISOXAZOLYL)PHENYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-[4-(5-ISOXAZOLYL)PHENYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Pyrazolo[3,4-b]pyridine vs. Pyrazolo[3,4-d]pyrimidine: Compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ) replace the pyridine ring with a pyrimidine, introducing additional nitrogen atoms.
  • Thiopyrano[4,3-d]pyrimidine Derivatives: Compounds such as N-(4-(4-Morpholino-7,8-dihydro-6,6-dioxide-5H-thiopyrano[4,3-d]pyrimidin-2-yl)phenyl)-6-(4-fluorophenyl)pyridine-4-carboxamide (14d, ) incorporate a sulfur-containing fused ring system. The thiopyrano group confers distinct conformational rigidity and sulfone groups improve solubility, contrasting with the planar isoxazolylphenyl group in the target compound .

Substituent Analysis

  • Carboxamide Moieties :
    The target compound’s 4-(5-isoxazolyl)phenyl carboxamide differs from trifluoromethylpyrazole-4-carboxamides (), where the trifluoromethyl group enhances lipophilicity and metabolic stability. The isoxazolyl group, with its oxygen and nitrogen atoms, may facilitate dipole interactions in binding pockets but could reduce bioavailability due to higher polarity .

  • Aryl Substituents: The 4-methoxyphenyl group at position 6 is structurally similar to 4-chlorophenyl or 4-fluorophenyl substituents in compounds like 14f ().

Data Table: Key Analogues and Reported Activities

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound Pyrazolo[3,4-b]pyridine 4-(5-Isoxazolyl)phenyl, 6-(4-methoxyphenyl) ~437.5* Not reported -
12h () Thiopyrano[4,3-d]pyrimidine Morpholino, 4-fluorophenyl ~580.6 PI3Kα inhibition (IC50 comparable to GDC-0941)
7f () Pyrazole-4-carboxamide 5-Trifluoromethyl, substituted phenyl ~413.3 SDH IC50 = 6.9 μg/mL
Example 53 () Pyrazolo[3,4-d]pyrimidine Fluoro-chromen, isopropyl ~589.1 Antifungal (EC50 not specified)
14d () Thiopyrano[4,3-d]pyrimidine Morpholino, 4-fluorophenyl ~580.6 Cytotoxic (IC50 vs. A549: <10 μM)
Compound Pyrazolo[3,4-b]pyridine Acetylamino phenyl, isopropyl 351.4 Not reported

*Calculated based on molecular formula.

Biological Activity

N-[4-(5-Isoxazolyl)phenyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused bicyclic structure that contributes to its biological activity. The presence of isoxazole and methoxyphenyl groups enhances its pharmacological properties.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Phosphodiesterase Inhibition : It has been reported to inhibit phosphodiesterases (PDEs), which play a crucial role in regulating cellular signaling pathways related to inflammation and allergic responses. This inhibition can lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
  • Anti-inflammatory Activity : The compound demonstrates anti-inflammatory properties, potentially through the modulation of cytokine release and inhibition of inflammatory mediators .
  • Antioxidant Effects : Studies suggest that it may possess antioxidant capabilities, reducing oxidative stress in various cellular models .

Biological Activity Studies

A variety of studies have assessed the biological activity of this compound:

In Vitro Studies

  • Cell Viability Assays : The compound has shown promising results in cell viability assays against cancer cell lines, indicating potential anticancer activity. For instance, it inhibited the proliferation of specific tumor cells at micromolar concentrations .
  • Enzymatic Assays : Inhibition assays against various enzymes have demonstrated that this compound effectively inhibits PDE activity, supporting its role as a therapeutic agent for inflammatory diseases .

In Vivo Studies

  • Animal Models : Preclinical studies using animal models of asthma demonstrated that treatment with this compound significantly reduced airway hyperresponsiveness and inflammatory cell infiltration in lung tissues .
  • Pharmacokinetics : Pharmacokinetic studies indicate favorable absorption and distribution characteristics, suggesting that it may be effective when administered orally .

Case Studies

  • Asthma Model : A study conducted on a murine model of asthma highlighted the efficacy of this compound in reducing eosinophilic inflammation and mucus production in bronchoalveolar lavage fluid .
  • Cancer Research : Another study explored its effects on human cancer cell lines, revealing significant cytotoxicity and induction of apoptosis through caspase activation pathways .

Summary Table of Biological Activities

Biological ActivityObserved EffectReference
PDE InhibitionReduced inflammation in asthma models
Anticancer ActivityInduced apoptosis in cancer cell lines
Anti-inflammatory EffectsDecreased cytokine levels in vitro
Antioxidant ActivityReduced oxidative stress in cellular models

Q & A

What are the key considerations in designing a synthetic route for this compound?

The synthesis involves multi-step organic reactions, prioritizing regioselectivity and functional group compatibility. Key steps include:

  • Core formation : Construct the pyrazolo[3,4-b]pyridine core via cyclization of substituted pyrazole and pyridine precursors under acidic or basic conditions .
  • Isoxazole integration : Introduce the 5-isoxazolylphenyl group via Suzuki-Miyaura coupling or nucleophilic substitution, ensuring minimal steric hindrance .
  • Carboxamide linkage : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the 4-methoxyphenyl group .
    Critical parameters : Temperature control (<80°C for cyclization), anhydrous conditions for coupling, and purification via column chromatography or recrystallization .

Which analytical techniques are critical for confirming structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm absence of regioisomers (e.g., pyrazole vs. isoxazole proton shifts) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula with <3 ppm mass accuracy .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .
  • HPLC-PDA : Assess purity (>95%) and detect trace byproducts .

How can researchers address discrepancies in biological activity data across assay systems?

  • Assay standardization : Normalize protocols for cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO concentration ≤0.1%) .
  • Orthogonal validation : Combine enzymatic assays (e.g., kinase inhibition) with cell viability (MTT) and apoptosis (Annexin V) assays to confirm target-specific effects .
  • Meta-analysis : Use computational tools (e.g., Prism) to statistically reconcile IC₅₀ variations, accounting for assay sensitivity and ligand solubility .

What strategies optimize regioselectivity in cyclization steps?

  • Directed metalation : Employ directing groups (e.g., amides) to control pyrazole ring closure positions .
  • Lewis acid catalysis : Use ZnCl₂ or BF₃·OEt₂ to stabilize transition states and favor 1,3-dimethyl substitution over 1,5-isomers .
  • Solvent polarity tuning : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates and reduce side reactions .

What in vitro assays evaluate the compound’s biological activity?

  • Kinase inhibition : Fluorescence polarization assays with recombinant kinases (e.g., EGFR, BRAF) to measure IC₅₀ .
  • Cytotoxicity : SRB or clonogenic assays in cancer cell lines (e.g., MCF-7, A549) .
  • Membrane permeability : Caco-2 monolayer assays to predict oral bioavailability .

How can computational modeling enhance structure-activity relationship (SAR) studies?

  • Docking simulations : Use AutoDock Vina to predict binding modes with target proteins (e.g., ATP-binding pockets) .
  • QSAR models : Train regression models on substituent electronic parameters (Hammett σ) to optimize logP and pKa .
  • MD simulations : Analyze ligand-protein stability over 100-ns trajectories to prioritize derivatives with sustained hydrogen bonding .

What methodologies resolve conflicting pharmacokinetic data?

  • Microsomal stability assays : Compare hepatic metabolism rates across species (human vs. rodent liver microsomes) to clarify half-life discrepancies .
  • Plasma protein binding (PPB) : Use equilibrium dialysis to quantify free fraction (% unbound) and adjust dosing regimens .
  • In vivo PK/PD modeling : Integrate compartmental models with bioanalytical data (LC-MS/MS) to correlate exposure and efficacy .

Which functional groups influence reactivity and bioactivity?

  • Isoxazole ring : Enhances metabolic stability but may reduce solubility; modify with hydrophilic substituents (e.g., -OH) .
  • 4-Methoxyphenyl group : Contributes to π-π stacking in hydrophobic binding pockets; replacing methoxy with halogens (Cl, F) alters potency .
  • 1,3-Dimethyl pyrazole : Steric effects modulate kinase selectivity; demethylation increases off-target risks .

How do structural modifications affect target binding affinity?

  • Position 6 (4-methoxyphenyl) : Substituent bulkiness (e.g., replacing methoxy with cyclopropyl) improves steric complementarity in kinase pockets .
  • Position 4 (carboxamide) : Introducing electron-withdrawing groups (NO₂) increases hydrogen-bond acceptor strength but may reduce cell permeability .
  • Isoxazole substitution : Replacing isoxazole with thiazole alters binding kinetics (kₒₙ/kₒff) due to sulfur’s polarizability .

What experimental approaches validate mechanism of action in complex systems?

  • CRISPR/Cas9 knockouts : Confirm target dependency by comparing activity in wild-type vs. gene-edited cells .
  • Phosphoproteomics : Use SILAC labeling to map downstream signaling perturbations (e.g., MAPK pathway inhibition) .
  • In vivo xenografts : Assess tumor regression in PDX models with histopathological validation of target engagement .

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